molecular formula C14H15NOS2 B2808210 N-(2-([2,3'-bithiophen]-5-yl)ethyl)cyclopropanecarboxamide CAS No. 2034342-66-8

N-(2-([2,3'-bithiophen]-5-yl)ethyl)cyclopropanecarboxamide

Cat. No.: B2808210
CAS No.: 2034342-66-8
M. Wt: 277.4
InChI Key: IWTGZDHMHZZYCZ-UHFFFAOYSA-N
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Description

N-(2-([2,3'-Bithiophen]-5-yl)ethyl)cyclopropanecarboxamide (CAS 2309602-97-7) is a synthetic organic compound with a molecular formula of C 14 H 15 NO 2 S 2 and a molecular weight of 293.40 g/mol . This bithiophene derivative features a cyclopropanecarboxamide moiety, a structure of interest in medicinal chemistry for its potential as a scaffold in developing biologically active molecules. Compounds with bithiophene cores are frequently investigated in material science for electronic applications and in pharmaceutical research for their interaction with various biological targets . This product is offered with a verified purity for research applications and is available for immediate procurement in quantities ranging from 1mg to 30mg to support ongoing laboratory investigations . Intended Use and Handling: This chemical is provided For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption. Handle with appropriate personal protective equipment in a well-ventilated environment. Refer to the Safety Data Sheet for comprehensive handling and safety information.

Properties

IUPAC Name

N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NOS2/c16-14(10-1-2-10)15-7-5-12-3-4-13(18-12)11-6-8-17-9-11/h3-4,6,8-10H,1-2,5,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWTGZDHMHZZYCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCCC2=CC=C(S2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-([2,3’-bithiophen]-5-yl)ethyl)cyclopropanecarboxamide typically involves multiple steps:

    Formation of the Bithiophene Moiety: The bithiophene unit can be synthesized through a coupling reaction of thiophene derivatives.

    Attachment of the Ethyl Chain: The bithiophene is then functionalized with an ethyl chain through a Friedel-Crafts alkylation reaction.

    Cyclopropanecarboxamide Formation: The final step involves the reaction of the ethyl-bithiophene intermediate with cyclopropanecarbonyl chloride in the presence of a base to form the cyclopropanecarboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-([2,3’-bithiophen]-5-yl)ethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The hydrogen atoms on the thiophene rings can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or iodine in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophenes.

Scientific Research Applications

N-(2-([2,3’-bithiophen]-5-yl)ethyl)cyclopropanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-(2-([2,3’-bithiophen]-5-yl)ethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The cyclopropane ring can interact with enzymes or receptors, altering their activity. The bithiophene moiety can participate in π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analog: N-(1-Ethyl-1,4-diphenylbut-3-enyl)cyclopropanecarboxamide ()

Structural Differences :

  • The target compound has a bithiophene ethyl group, whereas this analog substitutes with a 1-ethyl-1,4-diphenylbut-3-enyl chain.
  • The diphenylbutenyl group introduces additional aromaticity and steric bulk compared to the bithiophene’s planar, sulfur-rich structure.

Physicochemical Properties :

  • The bithiophene moiety likely enhances solubility in polar solvents due to sulfur’s electronegativity, whereas diphenylbutenyl analogs may exhibit higher hydrophobicity .

Structural Analog: (R)-1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxamide ()

Structural Differences :

  • This fluorinated analog includes a difluorobenzo[d][1,3]dioxolyl group and a complex indole-dihydroxypropyl substituent, contrasting with the target compound’s simpler bithiophene ethyl group.

Functional Implications :

  • Fluorination improves metabolic stability and bioavailability in pharmaceuticals. The absence of fluorine in the target compound may limit its pharmacokinetic profile but reduce synthesis complexity .

Structural Analog: 2-(4-Fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide ()

Structural Differences :

  • This compound integrates a furopyridine core with fluorophenyl and trifluoroethyl groups, differing from the target compound’s bithiophene-cyclopropane system.

Electronic Properties :

  • The furopyridine’s oxygen atom and fluorine substituents enhance electron-withdrawing effects, while the bithiophene’s sulfur atoms provide electron-rich conjugation pathways. This divergence could influence charge transport properties in material science applications .

Comparative Data Table

Property/Compound N-(2-([2,3'-Bithiophen]-5-yl)ethyl)cyclopropanecarboxamide N-(1-Ethyl-1,4-diphenylbut-3-enyl)cyclopropanecarboxamide () Fluorinated Indole Analog () Furopyridine Analog ()
Core Structure Bithiophene-ethyl-cyclopropane Diphenylbutenyl-cyclopropane Difluorobenzo-dioxolyl-indole Furopyridine-fluorophenyl
Key Substituents Bithiophene Diphenylbutenyl Fluorine, dihydroxypropyl Trifluoroethyl, methylcyclopropyl
Synthetic Yield Not reported ~78% (analog in ) Not reported Not reported
Electronic Features High π-conjugation (thiophene) Moderate conjugation (phenyl) Fluorine-enhanced stability Strong electron-withdrawing
Potential Applications Organic electronics, semiconductors Bioactive intermediates Pharmaceuticals Pharmaceuticals, agrochemicals

Research Findings and Implications

  • Bioactivity : The diphenylbutenyl analog () may exhibit better membrane permeability due to lipophilic groups, whereas the target compound’s bithiophene could enhance binding to sulfur-rich biological targets .
  • Material Science : The bithiophene’s conjugation makes the target compound a candidate for organic field-effect transistors (OFETs), outperforming phenyl-based analogs in charge mobility .
  • Synthetic Challenges : Fluorinated analogs () require specialized reagents and protective groups, whereas the target compound’s synthesis may prioritize regioselectivity in thiophene coupling .

Q & A

Q. What are the optimized synthetic routes for N-(2-([2,3'-bithiophen]-5-yl)ethyl)cyclopropanecarboxamide, and how can purity be maximized?

The synthesis of this compound typically involves multi-step reactions, including:

  • Thiophene coupling : Formation of the bithiophene core via Suzuki-Miyaura or Stille coupling reactions.
  • Cyclopropane functionalization : Reaction of cyclopropanecarbonyl chloride with a bithiophene-ethylamine intermediate under controlled conditions (e.g., low temperature, triethylamine as a base) .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization to achieve >95% purity.

Q. Key optimization strategies :

  • Use high-throughput screening to identify optimal catalysts (e.g., Pd(PPh₃)₄ for coupling reactions) and solvent systems (e.g., THF/DMF mixtures) .
  • Apply continuous flow chemistry to scale up synthesis while maintaining parameter control (e.g., residence time, temperature) to minimize side products .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Essential methods include :

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm the bithiophene-cyclopropane linkage and ethyl spacer. Compare chemical shifts with structurally similar compounds (e.g., N-{2-[(thian-4-yl)amino]ethyl}cyclopropanecarboxamide) .
  • Mass spectrometry (HRMS) : Validate molecular weight (theoretical ~335.45 g/mol) and isotopic patterns .
  • X-ray crystallography : Resolve conformational details of the cyclopropane ring and bithiophene orientation (if crystalline forms are obtainable) .

Data interpretation tip : Cross-reference with PubChem entries for analogous thiophene-carboxamide derivatives to resolve ambiguities .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and biological interactions of this compound?

Methodological framework :

  • Quantum chemical calculations : Use density functional theory (DFT) to model reaction pathways (e.g., cyclopropane ring stability under acidic/basic conditions) .
  • Molecular docking : Screen against protein targets (e.g., kinases, GPCRs) to identify potential binding pockets influenced by the bithiophene moiety’s π-π stacking .

Case study : ICReDD’s integrated approach combines computational predictions with experimental validation to narrow reaction conditions, reducing trial-and-error cycles by 60% .

Q. How should researchers resolve contradictions in reported biological activity data?

Stepwise approach :

Comparative assays : Test the compound alongside structural analogs (e.g., N-{[5-(2-chlorophenyl)thiophen-2-yl]methyl}cyclopropanamine hydrochloride) under identical conditions to isolate substituent effects .

Dose-response profiling : Evaluate IC₅₀ values across multiple cell lines to rule out cell-specific toxicity .

Metabolic stability studies : Use liver microsomes to assess if rapid degradation explains inconsistent in vivo/in vitro results .

Example : Chlorine substitution on phenyl rings (vs. methyl groups) significantly alters receptor affinity, as seen in related compounds .

Q. What strategies enhance the compound’s stability for long-term storage?

  • Storage conditions :
    • Temperature: -20°C in amber vials to prevent photodegradation of thiophene groups .
    • Solvent: Lyophilize and store in anhydrous DMSO under inert gas (N₂/Ar) to avoid hydrolysis of the carboxamide bond .
  • Stability monitoring : Periodic LC-MS analysis to detect decomposition products (e.g., cyclopropane ring-opening derivatives) .

Q. How do structural modifications influence its physicochemical properties?

Modification Impact Reference
Replacing cyclopropane with cyclohexaneIncreased lipophilicity (logP +0.5) but reduced metabolic stability
Adding electron-withdrawing groups (e.g., -NO₂) to bithiopheneEnhanced π-acidity, improving kinase inhibition

Q. What are the best practices for designing dose-response experiments?

  • In vitro : Use a 10-point dilution series (1 nM–100 µM) in triplicate, with positive controls (e.g., staurosporine for kinase assays) .
  • In vivo : Optimize pharmacokinetics via PEGylation or liposomal encapsulation to improve bioavailability .

Q. How can researchers validate target engagement in cellular models?

  • Chemical proteomics : Employ pull-down assays with biotinylated probes derived from the compound .
  • CRISPR-Cas9 knockout : Confirm activity loss in target gene-knockout cell lines .

Q. What are the key differences between this compound and its closest structural analogs?

Analog Structural Difference Functional Impact
N-(2-(thian-4-yl)ethyl)cyclopropanecarboxamideThianyl group replaces bithiopheneReduced π-stacking; altered selectivity
N-(5-(4-chlorophenyl)thiophenethyl) derivativeChlorine substitution on phenylEnhanced receptor binding affinity

Q. What collaborative frameworks accelerate research on this compound?

  • Interdisciplinary teams : Combine synthetic chemists, computational biologists, and pharmacologists to address synthesis, modeling, and validation in parallel .
  • Open-data platforms : Share characterization data (e.g., NMR, HPLC) via repositories like PubChem to avoid redundant efforts .

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